molecular formula C19H22N4O3S B4281123 2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

Cat. No.: B4281123
M. Wt: 386.5 g/mol
InChI Key: XGGKPNJKRYNRMK-UHFFFAOYSA-N
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Description

2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the methoxy group can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, modulating their activity. Additionally, the methoxybenzyl and furan groups can enhance the compound’s binding affinity and specificity for certain receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-ethyl-5-(4-fluorobenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide
  • 2-{[4-ethyl-5-(4-chlorobenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable molecule for various applications .

Properties

IUPAC Name

2-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-3-23-17(11-14-6-8-15(25-2)9-7-14)21-22-19(23)27-13-18(24)20-12-16-5-4-10-26-16/h4-10H,3,11-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGKPNJKRYNRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[4-ETHYL-5-(4-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-FURYLMETHYL)ACETAMIDE

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